![molecular formula C13H9N3O2 B1649129 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1082193-69-8](/img/structure/B1649129.png)
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Overview
Description
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a phenyl group attached to the triazole and a carboxylic acid group at the 8-position of the pyridine ring
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to bind readily in the biological system, leading to various biochemical interactions .
Result of Action
Some triazolo derivatives have been tested for their antibacterial activities, suggesting potential antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with phenyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolopyridine compound . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
Neurological and Psychiatric Disorders
One of the primary applications of 3-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is in the treatment of neurological and psychiatric disorders. According to a patent (WO2010130424A1), derivatives of this compound have been identified as potential therapeutic agents that act as positive allosteric modulators of metabotropic glutamate receptors. These receptors play a crucial role in synaptic transmission and are implicated in various neurological conditions such as anxiety and depression .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study highlighted that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This makes them promising candidates for further development in cancer therapy .
Organic Synthesis Applications
This compound serves as an intermediate in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility is crucial for the development of novel pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
Case Study 1: Modulation of Glutamate Receptors
In a study involving the modulation of glutamate receptors, researchers synthesized derivatives of this compound. These derivatives demonstrated enhanced receptor activity compared to existing medications for anxiety disorders. The findings suggest that these compounds could lead to new treatments with fewer side effects than current options .
Case Study 2: Anticancer Screening
Another study investigated the anticancer potential of triazole derivatives related to this compound. The results showed significant cytotoxicity against various cancer cell lines, indicating the compound's potential as a lead structure for developing new anticancer agents. Further optimization led to compounds with improved selectivity and efficacy against specific cancer types .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: A derivative with a trifluoromethyl group.
Uniqueness
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and carboxylic acid functionality contribute to its versatility in chemical reactions and potential therapeutic applications.
Biological Activity
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS No. 1082193-69-8) is a heterocyclic compound with a molecular formula of C13H9N3O2 and a molecular weight of 239.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired triazole and pyridine structures. The compound features a triazole ring fused to a pyridine moiety, which is critical for its biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyridine compounds can exhibit selective antimicrobial properties. For instance, certain analogs have demonstrated significant activity against Chlamydia trachomatis, suggesting potential applications in treating bacterial infections without affecting host cell viability .
Anticancer Properties
The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies indicated that certain derivatives possess potent inhibitory effects on cellular proliferation in human tumor cell lines such as HeLa and HCT116. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance anticancer activity .
Neurological Effects
Triazolo-pyridine derivatives have been investigated for their potential as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The ability to modulate these receptors may provide therapeutic avenues for treating conditions such as anxiety and depression .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Selectivity in Antimicrobial Activity : A study highlighted the selective inhibition of C. trachomatis growth by modified triazolo-pyridines while maintaining low toxicity towards mammalian cells. This selectivity is crucial for developing targeted therapies against specific pathogens without harming the host's microbiome .
- Anticancer Activity : Research demonstrated that compounds based on the triazolo-pyridine scaffold exhibited promising results in inhibiting cancer cell growth. For example, one derivative was found to have an IC50 value of 0.36 µM against CDK2, indicating strong potency against this target involved in cell cycle regulation .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVURTOLFBBGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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